4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride 4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219972-11-8
VCID: VC2687597
InChI: InChI=1S/C15H22ClNO.ClH/c1-15(2,3)11-4-5-14(13(16)10-11)18-12-6-8-17-9-7-12;/h4-5,10,12,17H,6-9H2,1-3H3;1H
SMILES: CC(C)(C)C1=CC(=C(C=C1)OC2CCNCC2)Cl.Cl
Molecular Formula: C15H23Cl2NO
Molecular Weight: 304.3 g/mol

4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride

CAS No.: 1219972-11-8

Cat. No.: VC2687597

Molecular Formula: C15H23Cl2NO

Molecular Weight: 304.3 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride - 1219972-11-8

Specification

CAS No. 1219972-11-8
Molecular Formula C15H23Cl2NO
Molecular Weight 304.3 g/mol
IUPAC Name 4-(4-tert-butyl-2-chlorophenoxy)piperidine;hydrochloride
Standard InChI InChI=1S/C15H22ClNO.ClH/c1-15(2,3)11-4-5-14(13(16)10-11)18-12-6-8-17-9-7-12;/h4-5,10,12,17H,6-9H2,1-3H3;1H
Standard InChI Key NZRUTSDEWZONIV-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C=C1)OC2CCNCC2)Cl.Cl
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)OC2CCNCC2)Cl.Cl

Introduction

Chemical Identity and Properties

4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride is an organic compound featuring a piperidine ring connected to a substituted phenoxy group. The compound is identified by CAS number 1219972-11-8 and demonstrates specific physicochemical properties that define its behavior in various environments . The core structure consists of a piperidine ring linked to a phenoxy moiety, which contains a tert-butyl group at the 4-position and a chlorine atom at the 2-position of the phenyl ring. The hydrochloride salt formation significantly influences its solubility profile and stability characteristics.

Key physical and chemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number1219972-11-8
Molecular FormulaC15H23Cl2NO
Molecular Weight304.3 g/mol
Physical StateNot specified in available data
DensityNot available
Boiling PointNot available
Melting PointNot available
IUPAC Name4-[4-(tert-butyl)-2-chlorophenoxy]piperidine;hydrochloride

The compound's molecular structure incorporates a nitrogen-containing heterocyclic ring (piperidine) connected to an aromatic system with specific substituents. This structural arrangement contributes to its unique chemical identity and potential reactivity patterns in various chemical and biological systems.

Structural Characteristics

The molecular architecture of 4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride can be deconstructed into several key structural components that collectively determine its chemical behavior and potential applications.

Core Scaffold

The fundamental structure consists of a piperidine ring connected to a phenoxy group at the 4-position of the piperidine. This connection creates an ether linkage that serves as a flexible bridge between the heterocyclic and aromatic portions of the molecule. The piperidine ring provides a basic nitrogen center that readily forms the hydrochloride salt, while the phenoxy group contributes to the compound's lipophilicity and potential for π-stacking interactions.

Key Substituents

The phenyl portion of the phenoxy group features two important substituents:

  • A tert-butyl group at the 4-position, which introduces significant steric bulk and enhances lipophilicity

  • A chlorine atom at the 2-position, which influences the electronic distribution of the aromatic ring and potentially affects hydrogen bonding capabilities

These substituents create a unique electronic and steric environment that distinguishes this compound from related analogs and likely influences its binding properties with potential biological targets.

Salt Formation

The compound exists as a hydrochloride salt, with protonation occurring at the nitrogen atom of the piperidine ring. This salt formation significantly impacts the compound's physical properties, typically enhancing water solubility compared to the free base form while potentially reducing lipophilicity. The hydrochloride salt formation also tends to improve stability during storage and handling compared to the free base.

Comparative Analysis with Structurally Related Compounds

To better understand the potential properties and applications of 4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride, a comparison with structurally related compounds provides valuable context:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Differences
4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride1219972-11-8C15H23Cl2NO304.3Target compound
4-(4-CHLORO-PHENOXY)-PIPERIDINE97839-99-1C11H14ClNO211.69Lacks tert-butyl group and has chlorine at para position
4-(tert-Butyl)piperidine hydrochloride69682-13-9C9H20ClN177.716Lacks phenoxy group entirely
3-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride1220033-99-7C17H27Cl2NO332.3Contains an ethyl linker and substitution at 3-position of piperidine
4-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride1220033-96-4C17H27Cl2NO332.3Contains an ethyl linker between piperidine and phenoxy group

This comparison highlights the structural variations among these related compounds, particularly regarding:

  • Direct vs. ethyl-linked connections between the piperidine and phenoxy moieties

  • Position of substitution on the piperidine ring (3 vs. 4)

  • Presence and position of substituents on the phenyl ring

These structural differences likely result in distinct physicochemical properties and potential biological activities among these compounds .

Future Research Directions

Several promising research directions could expand our understanding of 4-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride:

Physicochemical Characterization

Comprehensive characterization of the compound's physicochemical properties would be valuable:

  • Determination of precise melting point, solubility parameters, and stability profile

  • Investigation of crystal structure and solid-state properties

  • Evaluation of pKa values and ionization behavior in various environments

Such data would provide a more complete understanding of the compound's behavior in different settings and guide its appropriate use in research applications.

Synthetic Methodology Development

Development of optimized synthetic approaches would facilitate access to this compound:

  • Exploration of alternative coupling methods beyond the Mitsunobu reaction

  • Investigation of selective functionalization strategies

  • Development of regioselective approaches to related analogs

Improved synthetic access would support broader research applications and enable more extensive structure-activity relationship studies.

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